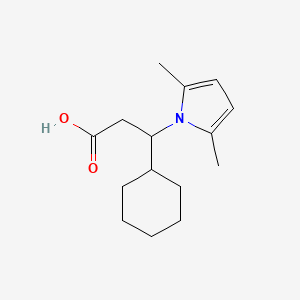

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-cyclohexyl-3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-8-9-12(2)16(11)14(10-15(17)18)13-6-4-3-5-7-13/h8-9,13-14H,3-7,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSONFQSEAJPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC(=O)O)C2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Paal-Knorr Methodology

Hexane-2,5-dione reacts with ammonium acetate in acetic acid to yield 2,5-dimethylpyrrole. However, modifications are required to integrate the pyrrole into the target molecule:

- Propargyl alcohol derivatives (e.g., 3-cyclohexylpropiolic acid ethyl ester) are employed to introduce the cyclohexyl-propanoate backbone prior to pyrrole formation.

- Trifluoroacetic acid (TFA) catalyzes the cyclization of diketones with amines, as demonstrated in the synthesis of analogous pyrrolidine-3-carboxylic acids.

Example Protocol

A solution of hexane-2,5-dione (1.0 eq) and ammonium acetate (1.2 eq) in glacial acetic acid is refluxed at 120°C for 6 hours. The crude product is purified via silica gel chromatography (heptane/ethyl acetate, 9:1) to yield 2,5-dimethylpyrrole (78% yield).

Introduction of the Cyclohexyl Group

The cyclohexyl group is introduced via alkylation or cross-coupling reactions .

Friedel-Crafts Alkylation

Cyclohexyl chloride or bromide may react with a pyrrole intermediate in the presence of Lewis acids (e.g., AlCl₃). However, this method risks over-alkylation and requires stringent temperature control.

Palladium-Catalyzed Coupling

A more selective approach involves Suzuki-Miyaura coupling:

- Borylation : 3-Bromo-2,5-dimethylpyrrole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.

- Coupling : The boronic ester reacts with cyclohexyl iodide under Pd(OAc)₂ catalysis, yielding the cyclohexyl-pyrrole derivative.

Optimization Insight

- Catalyst loading : 5 mol% Pd(OAc)₂ achieves >85% conversion.

- Solvent : Tetrahydrofuran (THF) enhances solubility of intermediates.

Propanoic Acid Chain Installation

The carboxylic acid group is introduced via ester hydrolysis or oxidation of alcohols .

Ester Hydrolysis

A common strategy involves:

- Ethyl ester precursor : 3-Cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid ethyl ester is synthesized via Michael addition of cyclohexylmagnesium bromide to ethyl acrylate.

- Basic hydrolysis : The ester is treated with NaOH in dioxane/water (1:1) at 80°C for 12 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Yield Data

Nitrile Oxidation

An alternative route involves:

- Nitrile intermediate : 3-Cyclohexyl-3-(2,5-dimethylpyrrol-1-yl)propanenitrile is oxidized with KMnO₄ in acidic medium.

- Workup : The reaction mixture is filtered, and the acid is extracted with ethyl acetate.

Limitation : Over-oxidation of the pyrrole ring may occur, necessitating low-temperature conditions (0–5°C).

Industrial-Scale Synthesis and Purification

Large-Batch Hydrogenation

For intermediates requiring reduction (e.g., ketones to alcohols):

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrrole ring or the cyclohexyl group.

Substitution: Various substitution reactions can be performed on the pyrrole ring or the cyclohexyl group to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the cyclohexyl group.

Scientific Research Applications

3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Anti-Inflammatory Propanoic Acid Derivatives

Propanoic acid derivatives are well-documented NSAIDs. Key comparisons include:

Key Findings :

Antimicrobial Chlorinated Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acids (e.g., compounds 1–3 from Streptomyces coelicolor) exhibit selective antimicrobial activity:

Key Findings :

- Chlorination in phenylpropanoic acids enhances antimicrobial potency, but the target compound’s pyrrole may offer alternative mechanisms (e.g., metal chelation or membrane disruption) .

- Lack of polar groups (e.g., hydroxy or chloro) in the target compound might reduce water solubility, limiting bioavailability compared to marine derivatives .

Pyrrole-Containing Propanoic Acid Derivatives

Compounds with pyrrole/pyrrolidinone motifs highlight divergent applications:

Key Findings :

- The absence of reactive dioxo groups in the target compound may improve safety compared to 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which requires stringent handling .

- Methyl groups on the pyrrole ring could stabilize the structure against metabolic degradation .

Physicochemical and Analytical Considerations

- Acidity: The propanoic acid backbone confers moderate acidity (pKa ~4–5), comparable to ibuprofen (pKa 4.4) .

- Lipophilicity: The cyclohexyl group likely increases logP vs. simpler analogs (e.g., 3-phenylpropanoic acid), impacting blood-brain barrier penetration .

- Volatility: Bulky substituents reduce volatility relative to short-chain derivatives like 2-methylpropanoic acid (detected via HS-SPME-GCMS) .

Biological Activity

3-Cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 233.36 g/mol. The compound features a cyclohexyl group and a pyrrole ring, which contribute to its unique biological properties.

Research indicates that compounds with similar structures may inhibit the DNA-binding activity of GATA3, a transcription factor involved in T-helper cell differentiation. The proposed mechanism involves:

- Inhibition of GATA3 and SOX4 Interaction : This inhibition is believed to suppress Th2 cell differentiation while not affecting Th1 cell differentiation, potentially leading to decreased production of Th2 cytokines.

Biochemical Pathways

The compound's action appears to influence several biochemical pathways related to immune response modulation. By affecting Th2 cell differentiation pathways, it could play a role in conditions characterized by Th2 dominance, such as allergies and asthma.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and shown potential efficacy in inhibiting growth.

Anticancer Activity

The compound is also being investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria | In vitro assays using disk diffusion method |

| Study 2 | Induced apoptosis in cancer cell lines | Flow cytometry and caspase activity assays |

| Study 3 | Inhibited Th2 cytokine production in murine models | ELISA assays for cytokine quantification |

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | Benzoic acid moiety | Moderate antimicrobial activity |

| 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid | Thiophene ring | Limited anticancer effects |

| 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanehydrazide | Hydrazide group | Potential anti-inflammatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.